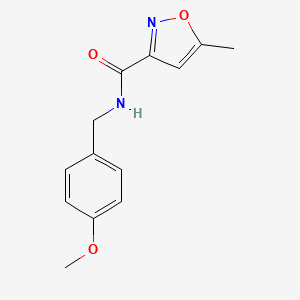![molecular formula C17H21N3OS B4432205 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4432205.png)
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine
説明
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine, also known as TCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCPP is a piperazine derivative that has been synthesized and studied for its unique properties and mechanisms of action. In
作用機序
The mechanism of action of 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and disrupting the mitochondrial membrane potential. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the pathogenesis of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in cells, as well as alter the expression of various genes and proteins. In vivo studies have shown that this compound can cause changes in behavior, metabolism, and organ function in animals, but the relevance of these findings to humans is not yet clear.
実験室実験の利点と制限
One of the main advantages of 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine is its versatility as a building block for the synthesis of various functional materials. This compound can be easily modified to incorporate different functional groups and can be used to create MOFs with unique properties. However, one of the main limitations of this compound is its potential toxicity and environmental impact. This compound has been shown to be persistent in the environment and can accumulate in living organisms, which raises concerns about its safety and sustainability.
将来の方向性
There are many potential future directions for research on 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine, including the development of new drug candidates for the treatment of cancer and other diseases, the synthesis of novel MOFs and other functional materials, and the investigation of this compound's environmental impact and safety. Some specific future directions include the optimization of this compound's pharmacokinetic and pharmacodynamic properties, the development of this compound-based fluorescent probes for imaging applications, and the exploration of this compound's potential as a catalyst for various chemical reactions. Overall, this compound is a promising compound with many potential applications and future directions for research.
科学的研究の応用
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
特性
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-3-14-13(2)22-12-15(14)17(21)20-10-8-19(9-11-20)16-6-4-5-7-18-16/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPFRNBXOILXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



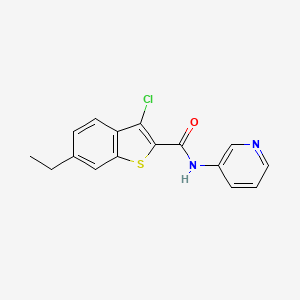
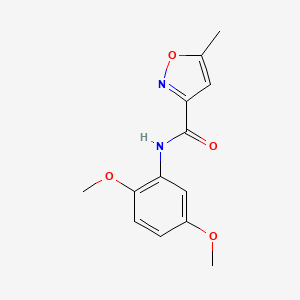
![2-{[(5-chloro-2-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4432139.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4432145.png)
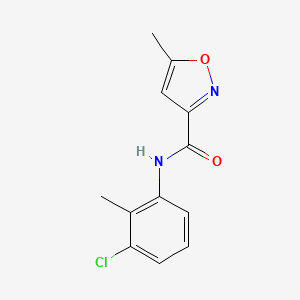
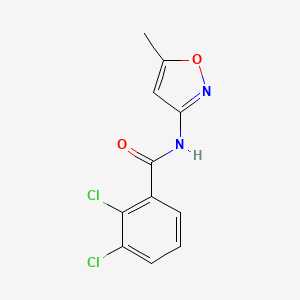
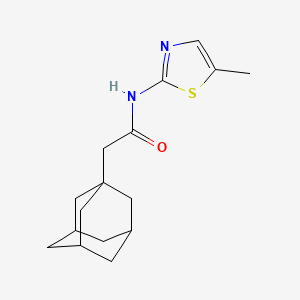
![2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4432179.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4432189.png)
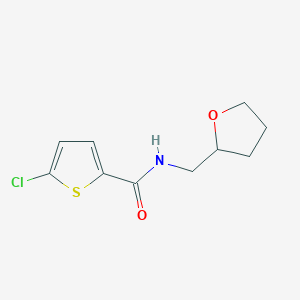
![5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4432198.png)


